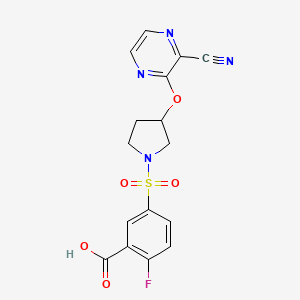
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2005 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid works by inhibiting a specific enzyme called JAK3 (Janus kinase 3), which is involved in the signaling pathways of various immune cells. By inhibiting JAK3, this compound can reduce the activation and proliferation of immune cells, thereby reducing inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-inflammatory effect in various animal models of autoimmune diseases. It can reduce the production of pro-inflammatory cytokines, such as TNF-alpha, IL-6, and IL-17, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the joints in rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid as a research tool is its specificity for JAK3. It does not inhibit other JAK family members, such as JAK1, JAK2, and TYK2, which are involved in other signaling pathways. This specificity allows researchers to study the specific role of JAK3 in various diseases. However, this compound has some limitations as a research tool, including its high cost and the need for specialized expertise in organic chemistry to synthesize it.
Direcciones Futuras
There are several potential future directions for the study of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid. One area of research is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of this compound in other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, there is ongoing research on the potential use of this compound in combination with other drugs, such as biologics, to achieve better therapeutic outcomes.
Métodos De Síntesis
The synthesis of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune disorders, such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also been investigated for its potential in preventing organ transplant rejection.
Propiedades
IUPAC Name |
5-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O5S/c17-13-2-1-11(7-12(13)16(22)23)27(24,25)21-6-3-10(9-21)26-15-14(8-18)19-4-5-20-15/h1-2,4-5,7,10H,3,6,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPKOHAAAPUEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

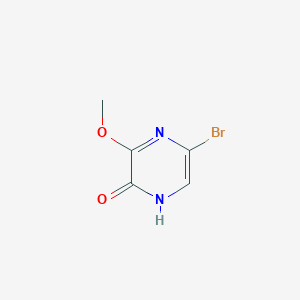
![5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619355.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2619357.png)

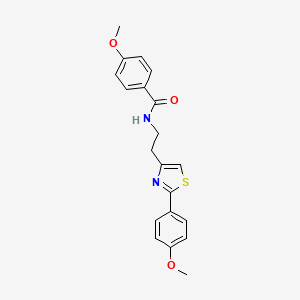
![3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2619361.png)
![4-(2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2619362.png)
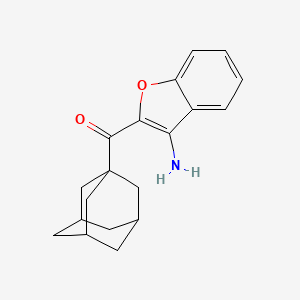
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2619364.png)
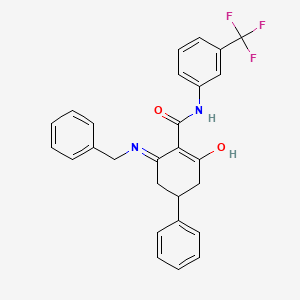
![3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2619370.png)
![3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2619372.png)
